molecular formula C7H3BrF2O2 B569938 3-Bromo-4,5-difluorobenzoic acid CAS No. 1244642-73-6

3-Bromo-4,5-difluorobenzoic acid

Cat. No. B569938
CAS RN: 1244642-73-6
M. Wt: 237
InChI Key: PBUNICLVOHJWRN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It has an average mass of 236.998 Da and a monoisotopic mass of 235.928436 Da . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo and difluoro groups, and a carboxylic acid group . The compound has a density of 1.9±0.1 g/cm³, a boiling point of 304.2±42.0 °C at 760 mmHg, and a flash point of 137.8±27.9 °C .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 40.9±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 126.6±3.0 cm³ . It also has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.5±3.0 kJ/mol .

Scientific Research Applications

Regioselective Synthesis and Functionalization

A study by Schlosser and Heiss (2003) demonstrated the use of modern organometallic methods to selectively convert difluorobenzene derivatives into various benzoic acids and bromobenzoic acids. This showcases the utility of 3-Bromo-4,5-difluorobenzoic acid as a precursor in the synthesis of complex molecules, highlighting its importance in organic synthesis and drug development Exploring Structural Opportunities: The Regioflexible Substitution of 1,3‐Difluorobenzene.

Supramolecular Chemistry and Molecular Recognition

Varughese and Pedireddi (2006) investigated the molecular recognition of dihydroxybenzoic acid and its bromo derivative with N-donor compounds. Their work on supramolecular assemblies emphasizes the role of this compound in forming intricate molecular structures, which could have implications in designing novel materials and sensors A competitive molecular recognition study: syntheses and analysis of supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative with some N-donor compounds.

Halogen Bonding in Crystal Engineering

Raffo et al. (2016) explored the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid derivatives. Their findings underscore the potential of halogenated benzoic acids in crystal engineering and material science, where precise control over intermolecular interactions is crucial Influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid.

Antioxidant Properties of Marine-Derived Compounds

Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to this compound. Their work contributes to the understanding of marine-derived bromophenols as potential antioxidant agents, which could have applications in food preservation and nutraceuticals Bromophenol derivatives from the red alga Rhodomela confervoides.

Catalyst-Free Coupling Reactions

Jablonkai and Keglevich (2015) reported on catalyst-free P–C coupling reactions of halobenzoic acids with secondary phosphine oxides under microwave irradiation in water. This research indicates the utility of this compound in green chemistry, enabling the synthesis of phosphinoylbenzoic acids without the need for metal catalysts, which is advantageous for both environmental and economic reasons Catalyst-free P-C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water.

Safety and Hazards

3-Bromo-4,5-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

3-bromo-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUNICLVOHJWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717829
Record name 3-Bromo-4,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1244642-73-6
Record name 3-Bromo-4,5-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244642-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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